methyl 2-(2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate
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Overview
Description
Methyl 2-(2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives.
Mechanism of Action
Target of Action
The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA . DNA intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, disrupting its structure and function. This makes it a potential target for anticancer agents .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . This involves the insertion of the compound between the base pairs of the DNA double helix . This disruption of the DNA structure can interfere with processes such as replication and transcription, which are vital for cell survival and proliferation .
Biochemical Pathways
Given its dna intercalation activity, it is likely to affect pathways involved inDNA replication and transcription . Disruption of these processes can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Similar compounds have been shown to have goodanticancer activities against various cancer cell lines , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
The result of the compound’s action is the disruption of DNA structure through intercalation . This can lead to the inhibition of vital cellular processes such as replication and transcription, resulting in cell death . This makes the compound a potential anticancer agent .
Biochemical Analysis
Biochemical Properties
Methyl 2-(2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways. The inhibition of these kinases can lead to the suppression of cancer cell proliferation . Additionally, this compound can bind to DNA, acting as an intercalator and disrupting the replication process .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating specific signaling pathways . It also affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound influences cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function . This binding can inhibit the activity of enzymes, such as kinases, leading to the suppression of cell proliferation and induction of apoptosis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound has been shown to maintain its stability and activity, with minimal degradation observed under standard laboratory conditions . Long-term studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in the metabolism of xenobiotics . This interaction can lead to the formation of metabolites that may have different biological activities compared to the parent compound . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The distribution of this compound within cells is influenced by its interaction with intracellular transporters and binding proteins .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its activity . This compound has been found to accumulate in the nucleus, where it interacts with DNA and transcription factors . Additionally, it can be localized to the mitochondria, where it affects mitochondrial function and induces apoptosis . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate typically involves multiple steps, starting from commercially available precursorsThe final step involves esterification to form the methyl ester .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazoloquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazoloquinoxaline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydrotriazoloquinoxalines .
Scientific Research Applications
Methyl 2-(2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazolo core but differ in their substituents and biological activities.
[1,2,4]Triazolo[1,5-a]pyrimidines: These compounds have a different ring fusion pattern but exhibit similar biological activities, such as kinase inhibition and DNA intercalation.
Uniqueness
Methyl 2-(2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to intercalate DNA and inhibit specific kinases makes it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
methyl 2-[[2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-3-8-18-24-25-20-21(29)26(16-11-6-7-12-17(16)27(18)20)13-19(28)23-15-10-5-4-9-14(15)22(30)31-2/h4-7,9-12H,3,8,13H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRJSVBGABDFCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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